molecular formula C9H11NO3 B1297697 Methyl 4-amino-3-methoxybenzoate CAS No. 41608-64-4

Methyl 4-amino-3-methoxybenzoate

Cat. No. B1297697
CAS RN: 41608-64-4
M. Wt: 181.19 g/mol
InChI Key: DJLFOMMCQBAMAA-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-methoxybenzoate” is a chemical compound with the CAS Number: 41608-64-4 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is a solid substance .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-Amino-3-methoxybenzoic acid with Methanol . The reaction is carried out in a solution of Methanol (MeOH), water, and Tetrahydrofuran (THF). Lithium hydroxide (LiOH) is added in one portion at 25 °C under N2. The mixture is stirred at 25 °C for 12 hours .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO3/c1-12-8-5-6 (9 (11)13-2)3-4-7 (8)10/h3-5H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 128-131°C . The predicted boiling point is 332.0±22.0 °C and the predicted density is 1.179±0.06 g/cm3 . The storage temperature is 2-8°C and it should be protected from light .

Scientific Research Applications

Synthesis Applications

Methyl 4-amino-3-methoxybenzoate has been utilized in various synthesis processes. For instance, Wang Yu (2008) described its use in synthesizing 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a drug used in the treatment of schizophrenia. The synthesis involved multiple steps, including methylation, ethylation, and oxidation, yielding a total yield of 24.5% (Wang Yu, 2008).

Murakami et al. (1971) reported on its application in an improved synthesis process for metoclopramide, a medication used for nausea and gastroesophageal reflux disease. Their process involved methylation, chlorination, and condensation steps, leading to higher yields of metoclopramide (Murakami et al., 1971).

Biological Interactions

Studies on the interaction of substrates with enzymes have shown that this compound, among other compounds, is acted upon by certain enzymes. Bernhardt et al. (1973) studied an enzyme system in Pseudomonas putida that demethylates this compound. The enzyme system was found to require NADH and oxygen as cofactors and displayed specificity for para-substituted benzoic acid derivatives (Bernhardt et al., 1973).

Safety and Hazards

“Methyl 4-amino-3-methoxybenzoate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLFOMMCQBAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194434
Record name Methyl 4-amino-3-methoxybenzoate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41608-64-4
Record name Benzoic acid, 4-amino-3-methoxy-, methyl ester
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name Methyl 4-amino-3-methoxybenzoate
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Record name METHYL 4-AMINO-3-METHOXYBENZOATE
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 3-methoxy-4-nitrobenzoate (1.20 g, 5.7 mmol) and 5% Pd—C (1.0 g) in EtOH (30 mL) and THF (20 mL) was hydrogenated overnight at 1 atm. The mixture was filtered and the filtrate was evaporated. The residue was chromatographed on silica-gel with CHCl3 as eluent, and the solid obtained was further purified by recrystallization from CHCl3-n-hexane to give 805 mg (78%) methyl 4-amino-3-methoxybenzoate as white plates. mp 126–128; IR (KBr) 3475, 1700 cm−1; 1H-NMR (CDCl3) δ 3.86 (3H, s), 3.89 (3H, s), 4.21 (2H, br s), 6.66 (1H, d, J=8.3 Hz), 7.45 (1H, d, J=1.9 Hz), 7.54 (1H, dd, J=1.9 and 8.3 Hz); MS (FAB) m/z 182 (M++1); Anal. Calcd for C9H11NO3: C, 59.66; H, 6.12; N, 7.73. Found: C, 59.65; H. 6.15; N, 7.65.
Quantity
1.2 g
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reactant
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30 mL
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20 mL
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1 g
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Synthesis routes and methods II

Procedure details

10% palladium-carbon (containing 50% water, 15 g) was added to a solution of methyl 3-methoxy-4-nitrobenzoate (150 g) in methanol (600 mL) and THF (300 mL), and the reaction solution was stirred at a hydrogen pressure of 0.9 MPa at 50° C. to 64° C. for 6.5 hours. The reaction solution was left to cool to room temperature and then filtered through celite. The resulting filtrate was concentrated under reduced pressure to obtain 134 g of the title compound. The property values corresponded to the reported values (CAS #41608-64-4).
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0 (± 1) mol
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150 g
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600 mL
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Quantity
300 mL
Type
solvent
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Name
palladium-carbon
Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of Methyl 4-amino-3-methoxybenzoate in developing potential drug candidates?

A1: this compound serves as a key building block in synthesizing molecules with high affinity for the 5-HT4 receptor [, ]. This receptor is a promising target for treating various neurological and psychiatric disorders. By modifying the structure of this compound, researchers can fine-tune the binding affinity and selectivity of resulting compounds for the 5-HT4 receptor, leading to the development of potential drug candidates [].

Q2: How was the crystal structure of this compound determined, and what insights does it provide?

A2: The crystal structure of this compound was determined using X-ray diffraction analysis []. The study provides detailed information on the precise positions of hydrogen atoms within the molecule, contributing to a deeper understanding of its three-dimensional conformation and potential interactions with other molecules []. This structural information is valuable for understanding its role as a building block in more complex molecules and for designing derivatives with specific pharmacological properties.

Q3: Has this compound been used in developing radioligands for medical imaging?

A3: Yes, this compound served as a starting point for synthesizing [11C]RX-1, a radioligand designed for Positron Emission Tomography (PET) imaging of 5-HT4 receptors in the brain [, ]. This radioligand, (([methoxy-(11)C]1-butylpiperidin-4-yl)this compound), demonstrated promising characteristics for visualizing and studying 5-HT4 receptor distribution in living subjects, particularly in the context of neurological research [, ].

Q4: What challenges were encountered in developing radioligands based on this compound for PET imaging?

A4: While [11C]RX-1 displayed promising traits for PET imaging, researchers also explored alternative radioligands due to the short half-life of carbon-11 (20.4 minutes) []. The development of [18F]RX-2, a fluorine-18 labeled analog, aimed to address this limitation and offer a longer-lasting imaging agent for studying 5-HT4 receptors []. This highlights the continuous efforts in optimizing radioligand design based on this compound for improved imaging capabilities.

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